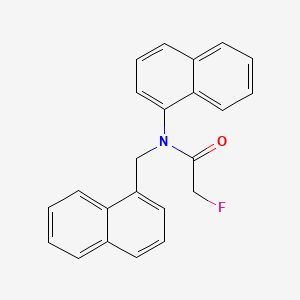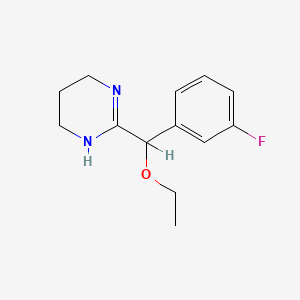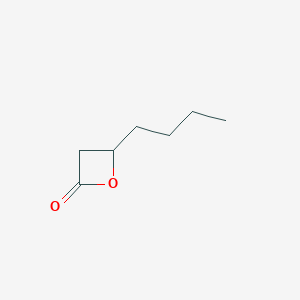
4-Butyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyloxetan-2-one, also known as 2-Oxetanone, 4-butyl, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.169 g/mol . This compound features a four-membered oxetane ring, which is a significant structural motif in organic chemistry due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Butyloxetan-2-one can be synthesized through various methods, including:
[2+2] Cycloaddition: This method involves the cycloaddition of aldehydes with ketene, forming the oxetane ring.
Intramolecular Substitution: This involves the substitution of 3-bromoalkanoic acids.
Adams Cyclization: This method uses anti- and syn-3-hydroxyalkanoic acids to form the oxetane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyloxetan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The oxetane ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated oxetanes and other substituted derivatives.
Applications De Recherche Scientifique
4-Butyloxetan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-Butyloxetan-2-one involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity allow it to participate in ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Tetrahydrofuran (THF): A five-membered ring ether with different reactivity and stability.
Butyrolactone: A four-membered lactone with similar structural features but different chemical properties.
Uniqueness: 4-Butyloxetan-2-one is unique due to its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other cyclic compounds. Its ability to undergo ring-opening reactions and form reactive intermediates makes it valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
23778-41-8 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-butyloxetan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-5-7(8)9-6/h6H,2-5H2,1H3 |
Clé InChI |
GDNXVYSZGHBVNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
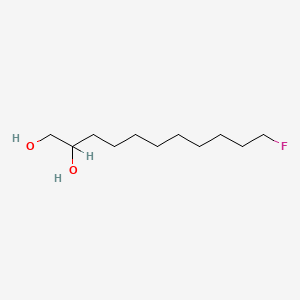
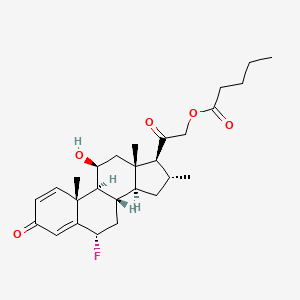
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
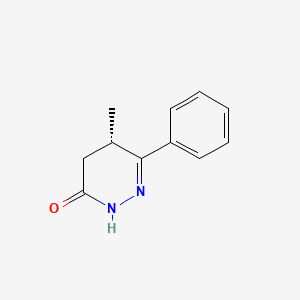
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)

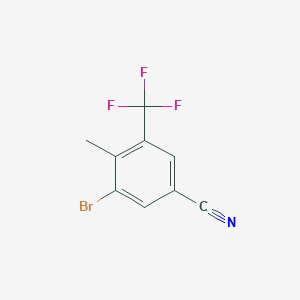

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)


